![molecular formula C19H19F3N2O B2701485 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097915-46-1](/img/structure/B2701485.png)

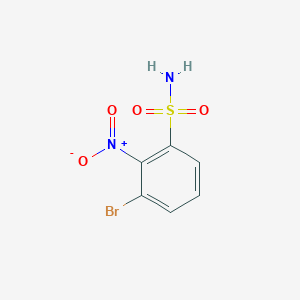

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

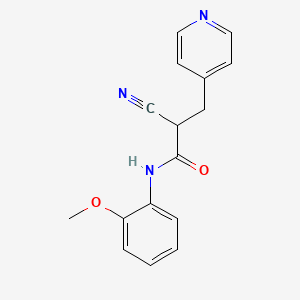

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Applications De Recherche Scientifique

Antagonistic Activity on TRPV1 Receptors

A study by Kim et al. (2012) explored the structure-activity relationships of a series of propanamides, including compounds structurally related to N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide. These compounds were evaluated for their antagonistic activity on the TRPV1 receptor, which is a target for pain management. The research identified specific compounds exhibiting significant analgesic activity in rat neuropathic pain models, highlighting the potential of these molecules in developing new pain management therapies (Kim et al., 2012).

Electrochemical Synthesis of Hydrogen Peroxide

Fellinger et al. (2012) discussed the use of mesoporous nitrogen-doped carbon derived from related propanamides as a catalyst for the electrochemical synthesis of hydrogen peroxide. This study underscores the potential of these compounds in catalyzing reactions for producing hydrogen peroxide, a key industrial and environmental chemical (Fellinger et al., 2012).

Anticonvulsant Hybrid Compounds

Kamiński et al. (2016) synthesized and evaluated a library of new hybrid compounds derived from N-phenyl-propanamides and -butanamides for anticonvulsant activity. These compounds were designed by fusing chemical fragments from clinically relevant antiepileptic drugs. The study identified compounds with broad anticonvulsant activity across different preclinical seizure models, indicating their potential as novel antiepileptic medications (Kamiński et al., 2016).

Cyclization to Form Highly Substituted 2-Aminopyridines

Lane et al. (2012) described an iron-catalyzed cycloaddition process involving diynes and cyanamides to form 2-aminopyridines. This reaction showcases the utility of compounds similar to this compound in synthesizing complex heterocycles that are valuable in medicinal chemistry and material science (Lane et al., 2012).

Inhibitors of Cyclin-dependent Kinases

Pevarello et al. (2005) conducted research on 3-aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. This research is relevant for understanding the broader context of how structural analogs of this compound can be optimized for therapeutic applications, specifically in targeting cyclin-dependent kinases involved in cancer cell proliferation (Pevarello et al., 2005).

Propriétés

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c20-19(21,22)16-7-1-13(2-8-16)4-10-18(25)24-12-14-3-9-17(23-11-14)15-5-6-15/h1-3,7-9,11,15H,4-6,10,12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDOHDXTGUUUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)

![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2701416.png)

![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)

![3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2701424.png)